molecular formula C18H22N6O2 B7773028 3-Methyl-7-(1-phenyl-ethyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

3-Methyl-7-(1-phenyl-ethyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B7773028
M. Wt: 354.4 g/mol
InChI Key: OZJASCJKXWVJDK-UHFFFAOYSA-N
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Description

3-Methyl-7-(1-phenyl-ethyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(1-phenyl-ethyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the Fischer reaction can be employed to synthesize related compounds by cyclization of arylhydrazones of carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(1-phenyl-ethyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the purine ring.

Scientific Research Applications

3-Methyl-7-(1-phenyl-ethyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of purine derivatives with biological targets.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific enzymes and receptors.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(1-phenyl-ethyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

3-Methyl-7-(1-phenyl-ethyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a similar purine core.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-7-(1-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-12(13-6-4-3-5-7-13)24-14-15(22(2)18(26)21-16(14)25)20-17(24)23-10-8-19-9-11-23/h3-7,12,19H,8-11H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJASCJKXWVJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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